3,5-Difluoro-2-nitrobenzylamine
Description
3,5-Difluoro-2-nitrobenzylamine is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position. For example, the reduction of nitro groups using SnCl₂·2H₂O under reflux conditions (as described for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis) could theoretically be adapted to reduce nitro precursors to amines, though stability challenges may arise due to the reactive nature of the diamine intermediates .
Structurally, the nitro group confers strong electron-withdrawing effects, which may influence reactivity in nucleophilic substitution or catalytic hydrogenation reactions. The fluorine substituents enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical intermediates.
Properties
CAS No. |
1804516-33-3 |
|---|---|
Molecular Formula |
C7H6F2N2O2 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(3,5-difluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H,3,10H2 |
InChI Key |
BIWBDZGRBATTLU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)F |
Canonical SMILES |
C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Difluorobenzylamine (CAS 90390-27-5)
Key Differences :
- Functional Groups : Lacks the nitro group at the 2-position.
- Molecular Weight : 143.13 g/mol (vs. ~188.12 g/mol for 3,5-Difluoro-2-nitrobenzylamine, estimated based on molecular formula).
- Applications : Used as a building block in organic synthesis; the nitro-free structure may offer greater stability in acidic or reducing environments .
3,5-Difluoro-2-nitrobenzoic Acid (CAS 331765-71-0)
Key Differences :
- Functional Groups : Contains a carboxylic acid (-COOH) instead of a benzylamine (-CH₂NH₂) group.
- Molecular Weight : 203.10 g/mol.
- Properties : The carboxylic acid group introduces acidity (pKa ~2-3), making it water-soluble under basic conditions. In contrast, the benzylamine derivative is likely basic and soluble in organic solvents.
- Applications : Primarily used in peptide coupling or as a precursor for amide synthesis. The nitro group may hinder direct biological activity compared to amine-containing analogs .
2,4-Difluoro-5-nitrobenzoic Acid (CAS 153775-33-8)
Key Differences :
- Substituent Positions : Fluorine atoms at 2- and 4-positions vs. 3- and 5-positions in the target compound.
- For instance, meta-fluorine substitution (as in this compound) may enhance symmetry and crystallinity compared to ortho/para isomers .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| This compound | Not Provided | C₇H₆F₂N₂O₂ | ~188.12 (estimated) | -NH₂, -NO₂, -F (3,5) | Likely basic, reactive amine |
| 3,5-Difluorobenzylamine | 90390-27-5 | C₇H₇F₂N | 143.13 | -NH₂, -F (3,5) | Higher stability, no nitro group |
| 3,5-Difluoro-2-nitrobenzoic Acid | 331765-71-0 | C₇H₃F₂NO₄ | 203.10 | -COOH, -NO₂, -F (3,5) | Acidic, used in coupling reactions |
| 2,4-Difluoro-5-nitrobenzoic Acid | 153775-33-8 | C₇H₃F₂NO₄ | 203.10 | -COOH, -NO₂, -F (2,4) | Ortho/para substitution alters reactivity |
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